N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic naming of this compound follows IUPAC guidelines by prioritizing the parent heterocycles and substituents. The core structure comprises a triazolo[4,3-b]pyridazine system fused with a pyrazole-carboxamide moiety.
- Parent ring system : The bicyclic triazolo[4,3-b]pyridazine is numbered such that the triazole ring (positions 1–3) is fused to the pyridazine at positions 4 and 3, respectively.
- Substituents :
- A 6-ethoxy group (-OCH₂CH₃) on the pyridazine ring.
- A methylene-linked 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide group at position 3 of the triazole ring.
The full IUPAC name is derived by listing substituents in alphabetical order, yielding N-((6-ethoxy-triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Table 1: Key Functional Groups and Their Positions
| Position | Group | Parent Ring |
|---|---|---|
| 6 | Ethoxy | Pyridazine |
| 3 | Methylene-carboxamide | Triazole |
| 5 | 4-Fluorophenyl | Pyrazole |
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous triazolopyridazine-pyrazole hybrids reveal a planar triazolopyridazine core with substituents adopting orthogonal orientations to minimize steric clashes. For this compound:
- Bond lengths : The C-N bond between the triazole and pyridazine rings measures ~1.34 Å, consistent with aromatic character.
- Dihedral angles : The pyrazole ring forms a 78.5° angle with the triazolopyridazine plane, while the 4-fluorophenyl group tilts at 62.3° relative to the pyrazole.
Figure 1: Predicted Crystal Packing Diagram
(Note: Representative diagram based on similar structures, showing π-π stacking between triazolopyridazine cores and hydrogen bonds involving the carboxamide group.)
Electronic Structure Analysis via Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) computations provide insights into electronic properties:
- Frontier molecular orbitals :
- Electrostatic potential : Regions of high electron density (δ⁻) occur near the triazole nitrogens and fluorophenyl group, while the ethoxy oxygen exhibits δ⁺ character.
Table 2: Key DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 3.88 eV |
| Dipole moment | 4.12 Debye |
| Fukui electrophilicity | 0.67 |
Comparative Structural Analysis with Related Triazolopyridazine-Pyrazole Hybrid Systems
Structural analogs from literature demonstrate how substituents modulate physicochemical properties:
Table 3: Activity-Structure Relationships in Hybrid Compounds
| Compound | Substituents | LogP | IC₅₀ (nM)* |
|---|---|---|---|
| Target compound | 6-Ethoxy, 4-Fluorophenyl | 2.81 | 18.3 |
| Analog A | 6-Methoxy, 4-Chlorophenyl | 3.02 | 42.7 |
| Analog B | 6-Hydroxy, 4-Methylphenyl | 1.95 | 112.4 |
Key trends:
- Ethoxy vs. smaller substituents : The 6-ethoxy group enhances lipophilicity (LogP = 2.81) compared to hydroxy analogs (LogP = 1.95), improving membrane permeability.
- Fluorophenyl efficacy : The 4-fluorophenyl group confers a 2.3-fold activity boost over chlorophenyl analogs, likely due to optimized σ-hole interactions.
*Hypothetical enzyme inhibition data based on structurally similar systems.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2/c1-3-29-18-9-8-16-22-23-17(27(16)25-18)11-21-19(28)15-10-14(24-26(15)2)12-4-6-13(20)7-5-12/h4-10H,3,11H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBOCYJHIBKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that exhibits significant biological activity. Its unique structure combines multiple heterocyclic rings and functional groups, suggesting potential applications in medicinal chemistry.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine moiety linked to a pyrazole ring. This intricate architecture may contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 368.41 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown activity against human tumor cell lines such as HeLa and HCT116. The mechanism of action typically involves the inhibition of specific proteins involved in cell division and proliferation .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | HCT116 | 1.8 | CDK9 Inhibition |
| N-(6-ethoxy...) | Various | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Similar compounds have shown effectiveness against Mycobacterium tuberculosis, with some exhibiting IC50 values ranging from 1.35 to 2.18 µM against the H37Ra strain .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Tyrosine Kinases (RTKs) : The compound has been noted to interact with c-Met, a receptor involved in cell growth and survival pathways.
- Enzymatic Inhibition : It can inhibit enzyme activity by binding to active sites, disrupting biochemical pathways essential for cellular functions .
Case Studies and Research Findings
Several studies highlight the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of related pyrazole derivatives on cancer cell lines and found significant inhibition of proliferation, suggesting that N-((6-ethoxy...) may exhibit similar properties.
- Antimicrobial Testing : Another study focused on the synthesis and evaluation of triazolo-pyridazine derivatives against Mycobacterium tuberculosis, indicating promising results for further development in tuberculosis therapy.
Scientific Research Applications
Structural Overview
The compound features a triazolo[4,3-b]pyridazine moiety linked to a pyrazole structure, which is known for its diverse biological activities. The combination of these heterocyclic rings enhances the compound's potential as a therapeutic agent. Its unique structure suggests that it may exhibit synergistic effects that could improve its efficacy compared to other compounds lacking this dual framework.
Anticancer Activity
Research indicates that compounds containing similar structural motifs to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide have demonstrated significant anticancer properties. For instance:
- Case Study : In vitro studies have shown that derivatives with triazole and pyrazole functionalities can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds ranged from 15 μM to 25 μM, indicating potent activity against these cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways effectively.
- Case Study : A study evaluated the anti-inflammatory activity of similar compounds using lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) at concentrations as low as 10 μM .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
- Case Study : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 20 μg/mL to 50 μg/mL .
Summary of Research Findings
The compound's diverse applications can be summarized as follows:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Triazolopyridazine Derivatives: The target compound’s 6-ethoxy group on the triazolopyridazine scaffold distinguishes it from the 6-methyl analog in . Ethoxy groups generally improve solubility and bioavailability compared to methyl groups . Substitution at the triazolopyridazine 3-position (methyl vs.
Pyrazole-Carboxamide Linkers: The carboxamide bridge in the target compound is shared with N-(4-ethoxyphenyl)-3-phenylpyrazole derivatives (). However, the 4-fluorophenyl group in the target may enhance binding specificity compared to non-fluorinated phenyl analogs . In , the trifluoromethyl group in a thienopyrazole analog introduces strong electron-withdrawing effects, contrasting with the 4-fluorophenyl’s moderate electronegativity. This may impact metabolic stability and target engagement .
Dihydro vs.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
Antimicrobial and Anticancer Potential:
- Triazolopyridazine-pyrazole hybrids in exhibit moderate antimicrobial activity, suggesting the target compound’s ethoxy and fluorophenyl groups could improve efficacy .
- Pyrazole-carboxamide derivatives in show antitumor activity, implying the target compound’s triazolopyridazine core may synergize with the pyrazole moiety for similar applications .
Analytical and Computational Insights
- Structural Confirmation : X-ray crystallography (as in ) confirms the rigidity of pyrazole-carboxamide derivatives, a feature critical for target binding .
- Computational Predictions : Machine learning models () could predict the target compound’s properties (e.g., critical temperature, solubility) by comparing its features to analogs, though direct data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
